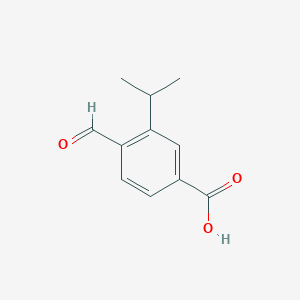

4-Formyl-3-isopropylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

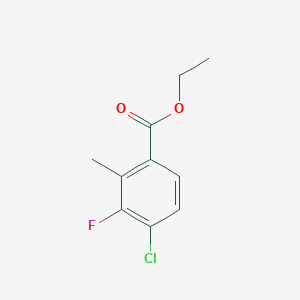

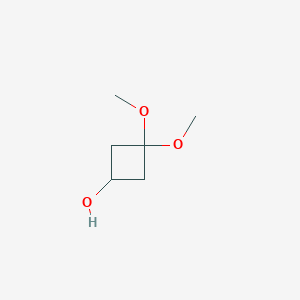

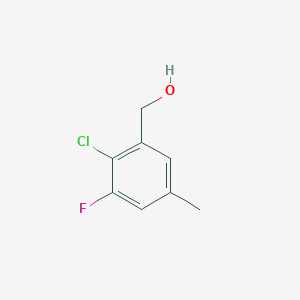

4-Formyl-3-isopropylbenzoic acid is a chemical compound with the CAS Number: 1289016-68-7 . It has a molecular weight of 192.21 and its IUPAC name is this compound . It is a solid at room temperature .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored at a temperature of 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Safety and Hazards

The safety information available indicates that 4-Formyl-3-isopropylbenzoic acid may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

A structurally similar compound, 4-isopropylbenzoic acid, has been reported to inhibit mushroom tyrosinase . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for color in skin, hair, and eyes.

Mode of Action

If we consider the action of the structurally similar compound, 4-isopropylbenzoic acid, it acts as a reversible and uncompetitive inhibitor of mushroom tyrosinase . This suggests that it might bind to the enzyme and prevent its normal function, thereby inhibiting the production of melanin.

Biochemical Pathways

Based on the action of 4-isopropylbenzoic acid, it could potentially affect the melanogenesis pathway by inhibiting tyrosinase . This could lead to reduced melanin production and downstream effects on pigmentation.

Result of Action

If it acts similarly to 4-Isopropylbenzoic acid, it could potentially lead to decreased melanin production at the cellular level, resulting in changes in pigmentation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other molecules can affect the compound’s stability and its interaction with its target. For 4-Formyl-3-isopropylbenzoic acid, it is known to be a solid at room temperature and has a storage temperature of 2-8°C . .

Biochemische Analyse

Biochemical Properties

It is known that this compound plays a crucial role in the synthesis of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID)

Cellular Effects

Given its role in the synthesis of ibuprofen, it may indirectly influence various cellular processes through the action of ibuprofen. Ibuprofen is known to inhibit the enzyme cyclooxygenase, which plays a key role in the production of prostaglandins, lipid compounds that have diverse effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be a precursor in the synthesis of ibuprofen

Metabolic Pathways

Given its role as a precursor in the synthesis of ibuprofen, it may be involved in the metabolic pathways of this drug.

Eigenschaften

IUPAC Name |

4-formyl-3-propan-2-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7(2)10-5-8(11(13)14)3-4-9(10)6-12/h3-7H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBFFFDYZZEBCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-(3aR,7aS)-Hexahydropyrano[3,4-c]pyrrol-3a(4H)-ylmethanol, 95%](/img/structure/B6305621.png)